2-[({5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)sulfanyl]-3-phenyl-3,4-dihydroquinazolin-4-one
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Overview
Description
2-[({5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)sulfanyl]-3-phenyl-3,4-dihydroquinazolin-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, which is known for its biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[({5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)sulfanyl]-3-phenyl-3,4-dihydroquinazolin-4-one involves multiple steps. One common approach includes:
Formation of the oxazole ring: This can be achieved by reacting 4-isopropoxyphenyl acetic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with methylamine to form the amide. Cyclization of the amide with phosphorus oxychloride yields the oxazole ring.
Attachment of the quinazolinone core: The oxazole derivative is then reacted with 2-mercapto-3-phenylquinazolin-4(3H)-one under basic conditions to form the final product.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxazole ring or the quinazolinone core, potentially leading to the formation of dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed:
Sulfoxides and sulfones: from oxidation.
Dihydro derivatives: from reduction.
Functionalized derivatives: from substitution reactions.
Scientific Research Applications
Chemistry: : The compound’s unique structure makes it a valuable intermediate in organic synthesis, particularly in the development of new heterocyclic compounds.
Biology: : Its potential biological activity, especially related to the quinazolinone core, makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine: : The compound could be explored for its pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: : It may find applications in the development of new materials, such as polymers and coatings, due to its complex structure and reactivity.
Mechanism of Action
The mechanism of action of 2-[({5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)sulfanyl]-3-phenyl-3,4-dihydroquinazolin-4-one likely involves interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core is known to inhibit certain kinases, which play a role in cell signaling pathways. This inhibition can lead to the modulation of various biological processes, including cell proliferation and apoptosis.
Similar Compounds
- 2-((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methylthio)-3-phenylquinazolin-4(3H)-one
- 2-((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methylthio)-3-phenylquinazolin-4(3H)-one
Uniqueness: : The presence of the isopropoxy group in this compound distinguishes it from similar compounds. This group can influence the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets, potentially enhancing its biological activity and pharmacokinetic properties.
Properties
IUPAC Name |
2-[[5-methyl-2-(4-propan-2-yloxyphenyl)-1,3-oxazol-4-yl]methylsulfanyl]-3-phenylquinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O3S/c1-18(2)33-22-15-13-20(14-16-22)26-29-25(19(3)34-26)17-35-28-30-24-12-8-7-11-23(24)27(32)31(28)21-9-5-4-6-10-21/h4-16,18H,17H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPPKDGAKXVYOEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)OC(C)C)CSC3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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